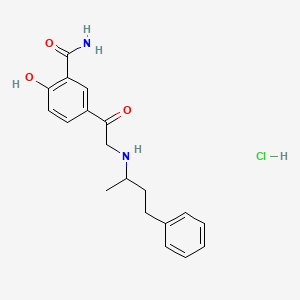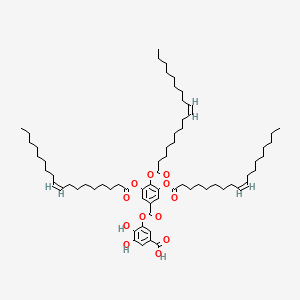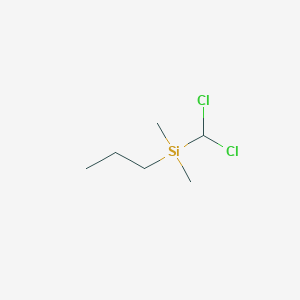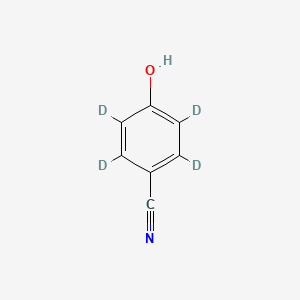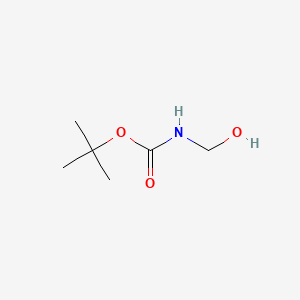![molecular formula C11H20N2O2 B580299 (NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine CAS No. 18310-16-2](/img/structure/B580299.png)
(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a hydroxyimino group and a cycloundecylidene moiety, which contribute to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine typically involves the reaction of cycloundecanone with hydroxylamine under specific conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product. The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted cycloundecylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloundecanone oxime: Shares a similar structure but lacks the hydroxyimino group.
Cycloundecylidene hydroxylamine: Similar but without the oxime functionality.
Hydroxyimino derivatives: Compounds with similar hydroxyimino groups but different cyclic structures.
Uniqueness
(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine is unique due to its combination of a hydroxyimino group and a cycloundecylidene moiety
Eigenschaften
CAS-Nummer |
18310-16-2 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.293 |
IUPAC-Name |
N-(2-nitrosocycloundecen-1-yl)hydroxylamine |
InChI |
InChI=1S/C11H20N2O2/c14-12-10-8-6-4-2-1-3-5-7-9-11(10)13-15/h12,14H,1-9H2 |
InChI-Schlüssel |
WMOHRTPISGYZCU-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=C(CCCC1)N=O)NO |
Synonyme |
1,2-Cycloundecanedione dioxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

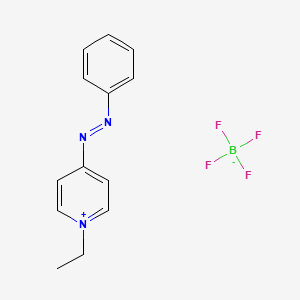
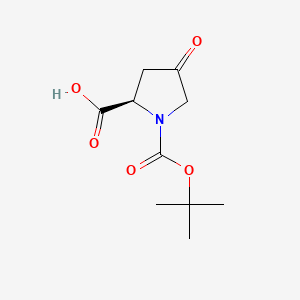
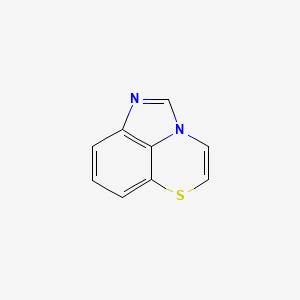
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
